N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a synthetic organic compound that features a piperazine ring, a thiophene ring, and an oxalamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, react it with an appropriate alkylating agent to introduce the thiophene group.
Oxalamide Formation: React the intermediate with oxalyl chloride to form the oxalamide linkage.
Final Coupling: Couple the resulting intermediate with a phenethylamine derivative under suitable conditions to obtain the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the oxalamide group or the piperazine ring.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying receptor-ligand interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Possible applications in materials science or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it interacts with receptors, it could modulate signal transduction pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide: Lacks the thiophene ring.
N1-(2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide: Lacks the piperazine ring.
N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-ethylamide: Has a different amide group.
Uniqueness
The presence of both the piperazine and thiophene rings in N1-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide might confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N'-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-24-10-12-25(13-11-24)19(18-8-14-28-16-18)15-23-21(27)20(26)22-9-7-17-5-3-2-4-6-17/h2-6,8,14,16,19H,7,9-13,15H2,1H3,(H,22,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIPSSOKYRCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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